molecular formula C15H15F4N3 B2638528 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 541539-67-7

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B2638528
CAS No.: 541539-67-7
M. Wt: 313.3
InChI Key: BQPCTRPHCUDOHE-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a diazepane ring, a fluorine atom, and a trifluoromethyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a diazepane derivative reacts with a quinoline precursor under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully hydrogenated quinoline compounds.

Scientific Research Applications

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline
  • 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline
  • 6-Fluoro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline

Uniqueness

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline is unique due to the presence of both a diazepane ring and a trifluoromethyl group, which confer distinct chemical and biological properties. Its fluorine atom further enhances its reactivity and potential for various applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCTRPHCUDOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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